N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound known for its unique structure and properties. It is a solid, colorless or slightly yellow crystal at room temperature, and it is easily soluble in organic solvents but has low solubility in water. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride with 4,5-dihydro-1H-imidazol-2-amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted imidazole derivatives
Scientific Research Applications
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride
- 4,5-dihydro-1H-imidazol-2-amine
- N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine
- N-(6,11-dihydrobenzo cbenzothiepin-11-yl)-2-morpholin-4-ylacetamide
Uniqueness
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3S |
---|---|
Molecular Weight |
309.4g/mol |
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C18H19N3S/c1-2-6-14-13(5-1)12-22-17-8-4-3-7-15(17)16(14)11-21-18-19-9-10-20-18/h1-8,16H,9-12H2,(H2,19,20,21) |
InChI Key |
JEYSLXJFCSUUGI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Canonical SMILES |
C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.